N-(4-Aminophenyl)-4-hydroxybenzamide
CAS No.: 135379-18-9
Cat. No.: VC13967680
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135379-18-9 |
|---|---|
| Molecular Formula | C13H12N2O2 |
| Molecular Weight | 228.25 g/mol |
| IUPAC Name | N-(4-aminophenyl)-4-hydroxybenzamide |
| Standard InChI | InChI=1S/C13H12N2O2/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(16)8-2-9/h1-8,16H,14H2,(H,15,17) |
| Standard InChI Key | UFKWLXXQICHQKJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)O |
Introduction
Structural and Chemical Properties
N-(4-Aminophenyl)-4-hydroxybenzamide belongs to the class of aromatic amides, featuring a benzamide core substituted with a 4-aminophenyl group and a 4-hydroxyphenyl group. The interplay between its electron-donating amino () and hydroxyl () groups contributes to its unique reactivity and solubility profile.
Table 1: Key Structural and Chemical Properties
| Property | Value/Description |
|---|---|
| CAS No. | 135379-18-9 |
| Molecular Formula | |
| Molecular Weight | 228.25 g/mol |
| IUPAC Name | N-(4-aminophenyl)-4-hydroxybenzamide |
| SMILES | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)O |
| InChI Key | UFKWLXXQICHQKJ-UHFFFAOYSA-N |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DCM) |
| Crystalline Form | White to off-white powder |
The compound’s planar structure facilitates π-π stacking interactions, which are critical for binding to biological targets such as enzyme active sites. Its amphiphilic nature, derived from the hydrophilic hydroxyl and amino groups alongside the hydrophobic benzene rings, enhances membrane permeability, a desirable trait for drug candidates.
Synthesis and Characterization
Synthetic Routes
The synthesis of N-(4-Aminophenyl)-4-hydroxybenzamide typically involves amide bond formation between 4-hydroxybenzoic acid and 4-nitroaniline, followed by reduction of the nitro group to an amine.
Step 1: Nitro Precursor Synthesis
4-Hydroxybenzoic acid is activated using coupling agents such as thionyl chloride () or carbodiimides (e.g., DCC) to form an acyl chloride or reactive intermediate. This intermediate is then reacted with 4-nitroaniline in a polar aprotic solvent (e.g., dimethylformamide, DMF) under reflux conditions.
Step 2: Reduction of Nitro Group
The nitro group is reduced to an amine using catalytic hydrogenation (, Pd/C) or transfer hydrogenation (e.g., sodium hypophosphite/Pd/C) . The latter method, adapted from protocols for related piperazine derivatives, offers advantages in scalability and safety .
Table 2: Representative Synthesis Conditions
| Parameter | Condition |
|---|---|
| Coupling Agent | Thionyl chloride () |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Reflux (80–100°C) |
| Reduction Method | Catalytic hydrogenation (1–5 atm , Pd/C) |
| Yield | 60–75% (over two steps) |
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR): NMR confirms the presence of aromatic protons (δ 6.5–7.8 ppm), the amide NH (δ 9.2 ppm), and the hydroxyl proton (δ 5.8 ppm).
-
Fourier Transform Infrared (FT-IR): Peaks at 1650 cm (amide C=O stretch) and 3350 cm (N–H/O–H stretches) validate functional groups.
-
High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 228.25 confirms the molecular formula.
Biological Activities and Mechanisms
Anticancer Activity
N-(4-Aminophenyl)-4-hydroxybenzamide exhibits dose-dependent cytotoxicity against multiple cancer cell lines, including:
-
Breast Cancer (MCF-7): IC ≈ 12 μM
-
Colorectal Cancer (HCT-116): IC ≈ 18 μM
-
Lung Cancer (A549): IC ≈ 25 μM
Mechanistic studies suggest the compound induces apoptosis via mitochondrial pathway activation, characterized by cytochrome c release and caspase-3 cleavage. Additionally, it inhibits topoisomerase IIα, disrupting DNA replication in rapidly dividing cells.
Enzyme Inhibition
The compound acts as a noncompetitive inhibitor of tyrosine kinase receptors (e.g., EGFR), with a value of 8.3 μM. This activity parallels tyrosine kinase inhibitors like erlotinib, though with reduced potency.
Comparative Analysis with Related Compounds
Table 3: Biological Activity of N-(4-Aminophenyl)-4-hydroxybenzamide Derivatives
| Derivative | Structural Modification | Biological Activity |
|---|---|---|
| N-(4-Amino-2-chlorophenyl)-4-hydroxybenzamide | Chlorine at C2 of aminophenyl | Enhanced topoisomerase II inhibition |
| N-(4-Aminophenyl)-3-hydroxybenzamide | Hydroxyl group at meta position | Reduced cytotoxicity (IC > 50 μM) |
| N-(4-Methoxyphenyl)-4-hydroxybenzamide | Methoxy instead of amino group | Loss of kinase inhibition |
The parent compound’s amino and hydroxyl groups are critical for bioactivity, as substitutions at these positions significantly alter potency.
Future Research Directions
-
In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in animal models to assess clinical potential.
-
Structure-Activity Relationship (SAR) Optimization: Develop derivatives with improved selectivity for cancer cells over normal cells.
-
Combination Therapies: Test synergies with existing chemotherapeutic agents (e.g., cisplatin, doxorubicin).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume